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2-(1,2-Dimethylquinolin-4-ylidene)propanedinitrile
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Overview
Description
2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile typically involves the reaction of 1,2-dimethylquinoline with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its diverse pharmacological properties:
- Anticancer Activity : Compounds with quinoline structures are known for their ability to induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit cell proliferation and target specific signaling pathways related to cancer growth .
- Antimicrobial Properties : Research indicates that this compound and its derivatives exhibit antimicrobial activity against various pathogens. This activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex quinoline derivatives. Its unique electronic and steric properties make it an ideal candidate for creating novel compounds with enhanced biological activities.
Case Studies
Several case studies have highlighted the applications of this compound:
- Anti-leishmanial Activity : In vitro studies have demonstrated that certain derivatives exhibit potent anti-leishmanial effects against Leishmania donovani, showcasing the compound's potential as a lead in developing new treatments for leishmaniasis .
- Neuroprotective Effects : Research indicates that some derivatives may protect neuroblastoma cells against oxidative stress-induced damage, suggesting their potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile and its derivatives involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure.
2,3-dihydroquinolin-4(1H)-ones: Compounds with similar biological activities but different structural features.
Quinazolinone derivatives: Known for their diverse pharmacological properties.
Uniqueness
2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
Biological Activity
2-(1,2-Dimethylquinolin-4-ylidene)propanedinitrile is a complex organic compound notable for its unique structure, which includes a quinoline moiety and two cyano groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C${13}$H${10}$N$_{4}$, indicating the presence of multiple functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
The structural configuration of this compound enhances its reactivity and biological activity. The presence of the dimethyl substitution on the quinoline ring and the dual nitrile groups are critical for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C${13}$H${10}$N$_{4}$ |
Structural Features | Quinoline moiety, Cyano groups |
Potential Applications | Organic synthesis, Medicinal chemistry |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties. Compounds containing quinoline structures are known for their diverse activities, including:
- Antimicrobial Activity : Several studies have indicated that quinoline derivatives exhibit significant antibacterial and antifungal properties.
- Anticancer Activity : Research suggests that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related quinoline compounds found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features showed minimum inhibitory concentration (MIC) values ranging from 12.4 µM to 16.5 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Another investigation focused on the anticancer potential of quinoline-based compounds. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of cell cycle regulators, leading to inhibited cell growth and increased cell death .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory effects of quinoline derivatives. In models of acute inflammation, compounds similar to this compound significantly reduced pro-inflammatory cytokines and inhibited the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Binding : It may bind to receptors influencing cellular responses related to inflammation or cancer progression.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinoline derivatives can modulate oxidative stress levels within cells.
Properties
CAS No. |
297139-12-9 |
---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(1,2-dimethylquinolin-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H11N3/c1-10-7-13(11(8-15)9-16)12-5-3-4-6-14(12)17(10)2/h3-7H,1-2H3 |
InChI Key |
WBWKMDFHHUOQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C2=CC=CC=C2N1C |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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